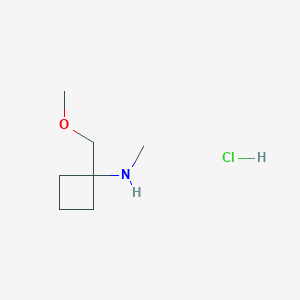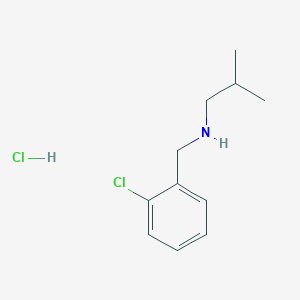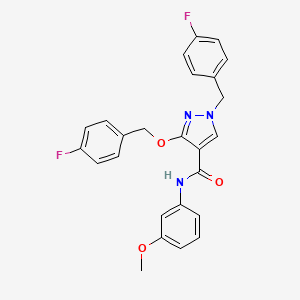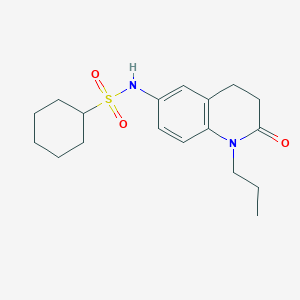
4-Methoxy-N-(piperidin-3-ylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Methoxy-N-(piperidin-3-ylmethyl)benzamide” is a chemical compound . It belongs to the class of benzamides, which are significant in organic chemistry and have been widely used in various industries such as medical, industrial, biological, and potential drug industries .
Synthesis Analysis
Benzamide compounds, including “this compound”, can be synthesized starting from benzoic acid derivatives and amine derivatives . The products obtained from this synthesis are purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular formula of “this compound” is C14H20N2O2 . The structure of this compound can be analyzed using spectroscopic methods such as IR, 1H NMR, and 13C NMR .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 248.32 . More detailed physical and chemical properties are not available in the retrieved sources.科学的研究の応用
Gastrointestinal Motility Enhancement
Research on benzamide derivatives, including structures similar to 4-Methoxy-N-(piperidin-3-ylmethyl)benzamide, has shown potential applications in enhancing gastrointestinal motility. Specifically, compounds with modifications on the piperidine and benzamide moieties have been synthesized and evaluated for their prokinetic effects. These derivatives have demonstrated the ability to accelerate gastric emptying and increase the frequency of defecation, suggesting a promising avenue for the treatment of gastrointestinal disorders such as gastroparesis. Selective serotonin 4 (5-HT4) receptor agonism is a key mechanism through which these compounds exert their prokinetic effects, offering an innovative approach to managing conditions that affect both the upper and lower gastrointestinal tract without the side effects associated with 5-HT3 and dopamine D2 receptor binding affinity (Sonda et al., 2004; Sonda et al., 2003).
Neurological Applications
In the realm of neurology, benzamide derivatives have been explored for their potential in modulating neurotransmitter systems. One area of interest is the inhibition of the presynaptic choline transporter, a novel target for cognitive enhancement and the treatment of disorders such as Alzheimer's disease. Compounds structurally related to this compound have been identified as potent and selective inhibitors, providing a foundation for the development of therapeutic agents that could improve cognitive function through the modulation of cholinergic signaling (Bollinger et al., 2015).
Cancer Imaging
The use of benzamide derivatives in cancer imaging, particularly in identifying and characterizing primary breast tumors, highlights another significant application. Compounds similar to this compound, labeled with radioactive isotopes, have demonstrated the ability to selectively bind to sigma receptors overexpressed in breast cancer cells. This property enables the visualization of primary breast tumors in vivo, offering a non-invasive tool for the diagnosis and monitoring of breast cancer progression. Studies have shown promising results in using these radioligands for imaging, suggesting potential for further development as diagnostic agents in oncology (Caveliers et al., 2002).
特性
IUPAC Name |
4-methoxy-N-(piperidin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-18-13-6-4-12(5-7-13)14(17)16-10-11-3-2-8-15-9-11/h4-7,11,15H,2-3,8-10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MADYFJKBLUNFBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2CCCNC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(1S,3R)-3-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-1-carboxylic acid](/img/structure/B2705065.png)

![6-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)pyridazin-3(2H)-one](/img/structure/B2705070.png)

![2-[[4-(Trifluoromethyl)phenyl]methoxy]isoindole-1,3-dione](/img/structure/B2705072.png)
![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid;hydrochloride](/img/structure/B2705074.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2705079.png)

![(E)-3-(5-(4-bromophenyl)furan-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B2705082.png)


![2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethan-1-ol hydrochloride](/img/structure/B2705085.png)


